N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
Synthesis Analysis
Pyrazole derivatives are typically synthesized through cyclocondensation reactions involving hydrazines and β-dicarbonyl compounds or their equivalents. A study by Kettmann and Svetlik (2003) describes a reaction yielding a pyrazole derivative through the unexpected product formation between 4-(4-methylphenyl)but-3-en-2-one and aminoguanidine, indicating the versatility of pyrazole synthesis approaches (Kettmann & Svetlik, 2003).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using X-ray crystallography, as demonstrated by Kumara et al. (2018), who analyzed the crystal structure of a novel pyrazole derivative, revealing its thermal stability and molecular interactions through Hirshfeld surface analysis (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including cyclocondensation, N-alkylation, and amidation. Drev et al. (2014) explored the regioselective synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating the compound's versatility in chemical transformations (Drev et al., 2014).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as thermal stability and solubility, are crucial for their practical applications. The study by Kumara et al. highlights the thermal stability of a pyrazole compound, which is an important attribute for its potential uses (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure of pyrazole derivatives. The research by Channar et al. (2019) into the synthesis and NBO analysis of a chloro-substituted pyrazole compound sheds light on the electron density distribution and resonance interactions, providing insights into the chemical behavior of such molecules (Channar et al., 2019).
Scientific Research Applications
Crystal Structure Analysis
Pyrazole derivatives have been analyzed for their crystal structures to understand their molecular configurations and potential for bioisosteric applications. For instance, the study of pyrazole sulfonamide derivatives highlights the importance of molecular packing and intermolecular hydrogen bonding in determining the compound's stability and reactivity (Iulek et al., 1993).
Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds exhibit structure-activity relationships that could inform the development of new therapeutic agents (Rahmouni et al., 2016).
Antagonistic Activity on Cannabinoid Receptors
Pyrazole derivatives have been designed and synthesized as cannabinoid receptor antagonists. These compounds aid in characterizing cannabinoid receptor binding sites and may have therapeutic potential for antagonizing the effects of cannabinoids (Lan et al., 1999).
Cytotoxicity Studies
Some pyrazole derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cells, contributing to the development of new anticancer drugs (Hassan et al., 2014).
Antifungal and Antimicrobial Activities
Research has explored the synthesis and biological evaluation of pyrazole derivatives as antifungal and antimicrobial agents. These studies provide insights into the development of new compounds for treating fungal and bacterial infections (Du et al., 2015).
Environmental Pollution Studies
Pyrazolecarboxamide derivatives have been investigated for their protective effects against oxidative stress and DNA damage in aquatic species exposed to pollutants. This research highlights the potential environmental applications of pyrazole derivatives in mitigating the effects of toxic substances (Soliman et al., 2019).
Safety And Hazards
This involves looking at the safety data for the compound. It can include information on toxicity, flammability, environmental impact, and handling precautions.
Future Directions
This involves looking at potential future research directions. It can include potential applications of the compound, improvements that could be made to its synthesis, or new reactions that it could undergo.
I hope this helps! If you have a specific compound or topic you’d like information on, feel free to ask!
properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c1-23-9-8-16(22-23)18(25)21-15-7-6-11(19)10-13(15)17(24)12-4-2-3-5-14(12)20/h2-10H,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJGMAOLSWIMAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide |
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